molecular formula C21H29NO2 B11074317 1-[5-(1-Adamantyl)-2-methyl-3-furoyl]piperidine

1-[5-(1-Adamantyl)-2-methyl-3-furoyl]piperidine

Cat. No.: B11074317
M. Wt: 327.5 g/mol
InChI Key: GQUYKOLUMLMIOR-UHFFFAOYSA-N
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Description

5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE: is a compound that features a unique structure combining an adamantane moiety with a furan ring and a piperidine group. Adamantane derivatives are known for their rigidity and stability, making them valuable in various chemical and pharmaceutical applications . The incorporation of the furan ring and piperidine group further enhances the compound’s versatility and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantane derivative. The final step involves the addition of the piperidine group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s stability and rigidity make it a valuable tool in biological research. It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .

Medicine: In medicine, derivatives of this compound have shown potential as antiviral and anticancer agents. The adamantane moiety is known for its ability to enhance the lipophilicity and bioavailability of pharmaceutical compounds .

Industry: In industrial applications, 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Comparison with Similar Compounds

  • 1-Adamantyl(piperidino)methanone
  • 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole
  • 1,3-Dehydroadamantane

Uniqueness: 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE is unique due to the combination of the adamantane, furan, and piperidine moieties. This combination provides a distinct set of chemical and physical properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

[5-(1-adamantyl)-2-methylfuran-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C21H29NO2/c1-14-18(20(23)22-5-3-2-4-6-22)10-19(24-14)21-11-15-7-16(12-21)9-17(8-15)13-21/h10,15-17H,2-9,11-13H2,1H3

InChI Key

GQUYKOLUMLMIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5

Origin of Product

United States

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